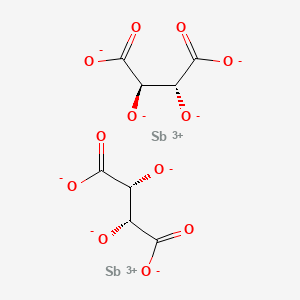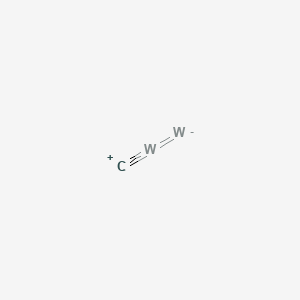
碳化钨 (W2C)
描述
Tungsten Carbide (W2C) is a dense, blocky material with a binary W2C/WC eutectic composition . It is a three-dimensional structure where W2+ is bonded in a distorted T-shaped geometry to three C4- atoms . It is also known as Cast Carbide and is comprised of both W2C and WC particles .
Synthesis Analysis
W2C can be synthesized by solid-state reaction between tungsten nitride (W2N) and carbon black . The reaction path and phase evolution during the synthesis have been studied. It was found that W2N firstly decomposes to tungsten metal in the middle stage of synthesis, and then it reacts with carbon black to form W2C and WC in sequence .
Molecular Structure Analysis
W2C is beta Vanadium nitride structured and crystallizes in the trigonal P-31m space group . There are one shorter (2.11 Å) and two longer (2.13 Å) W–C bond lengths .
Chemical Reactions Analysis
Tungsten carbides are potential low-cost replacements for noble metal catalysts . The role of different carbide stoichiometries (W2C, WC) and their polymorphs for catalytic behavior is poorly understood . A “dynamic, isothermal” carburization of WO3 in a mixture of CH4 and H2 has been developed to control phase composition and catalytic properties .
Physical And Chemical Properties Analysis
W2C has great weldability properties, superior erosion resistance, but poor thermal stability . The calculated bulk crystalline density is 16.54 g/cm3 . The WC–W2C composite (16 wt% W) shows 25% and 21% higher micro hardness (2535 VHN) and Young’s modulus (625 GPa) values than that of pure melt cast WC sample .
科学研究应用
切削和钻孔工具:W2C 因其硬度和强度而常用于制造切削和钻孔工具。它的制备涉及在不同温度下用 CO 还原和碳化 WO2 (Dang 等人,2018).
化学催化剂:W2C 可用作化学催化剂。例如,它被用作电催化剂进行析氢研究,显示出长期稳定性和优异的催化活性 (Emin 等人,2018).
航空航天涂层:该材料的特性使其适用于航空航天涂层,特别是由于其耐热性和耐磨性。它在等离子喷涂过程中会发生相变,通常用于耐磨应用 (Tu 等人,1985).
析氢电催化剂:W2C 已被确定为贵金属催化剂在析氢反应中的潜在替代品,因为它具有类似 Pt 的电子构型。它与氮修饰碳等其他材料的集成增强了其电催化活性 (Wei 等人,2021).
超级电容器和析氢反应:W2C 与其他材料(如硫化钨)结合,用于超级电容器和析氢反应的电极,显示出显着的效率和鲁棒性 (Hussain 等人,2020).
高热负荷结构部件:在 DEMO 示范聚变电站等应用中,由于其耐高温性和强度,W2C reinforced tungsten 被考虑使用。这涉及将 W2C 陶瓷颗粒掺入 W 基质中 (Jenuš 等人,2019).
氧还原电催化剂:W2C 也用于制造酸性介质中的氧还原电催化剂,显示出协同效应以提高活性和抗中毒性 (Meng 和 Shen,2005).
染料敏化太阳能电池:W2C 复合材料,如介孔碳嵌入的 W2C,用作染料敏化太阳能电池中的柔性对电极,表现出优异的电化学性能 (Li 等人,2016).
极端环境应用:W2C 被提议用于极端环境应用,因为它具有高热机械响应,这在通过粉末胶体分散和 SPS 烧结制备的 WC/W 复合材料中得到证明 (Garcia-Ayala 等人,2019).
作用机制
Target of Action
Tungsten Carbide (W2C) is primarily used in industrial applications due to its hardness and resistance to wear and tear . It is often used in the mining industry to coat drilling and digging parts, in agriculture for coating on plough shares, tillage equipment, and cutters, and in the steel industry for guide rollers .
Mode of Action
Tungsten Carbide (W2C) interacts with its targets by providing a hard, wear-resistant surface. It is synthesized from a mixture of tungsten and carbon, and the resulting composite material exhibits properties of both WC and W2C . The interaction of W2C with its targets results in enhanced durability and resistance to wear .
Biochemical Pathways
For instance, it has been reported to exhibit high activity for the hydrogen evolution reaction (HER), with overpotentials of 87 mV and 68 mV to drive a current density of 10 mA cm−2 in 0.5 M H2SO4 and 1 M KOH, respectively .
Result of Action
The primary result of W2C’s action is the enhancement of the hardness and wear resistance of the materials it is applied to. For example, WC–W2C composite (16 wt% W) shows 25% and 21% higher micro hardness (2535 VHN) and Young’s modulus (625 GPa) values than that of pure melt cast WC sample .
Action Environment
The action of W2C is influenced by the environmental conditions it is exposed to. For instance, the synthesis conditions necessary for carburizing tungsten can cause sintering, agglomeration, and carbon deposition, leading to difficulty evaluating the intrinsic activity of tungsten carbides . Furthermore, the performance of W2C as a catalyst for the hydrogen evolution reaction can be influenced by the pH of the solution .
安全和危害
W2C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and precautions should be taken to prevent skin and eye contact, avoid formation of dust and aerosols, and use non-sparking tools . It is also known to cause irritation to eyes, skin, and the respiratory system .
属性
InChI |
InChI=1S/C.2W/q+1;;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLFYDOXSZQEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C+]#[W]=[W-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CW2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Tungsten carbide (W2C) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tungsten carbide (W2C) | |
CAS RN |
12070-13-2 | |
| Record name | Tungsten carbide (W2C) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten carbide (W2C) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ditungsten carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of tungsten carbide (W2C)?
A1: Tungsten carbide (W2C) has a molecular formula of CW2 and a molecular weight of 247.77 g/mol.
Q2: What are the key structural features of W2C?
A2: W2C typically forms nanoparticles with various morphologies. Research has explored W2C nanodots decorated on carbon nanotube networks [], as well as W2C/WS2 hybrid nanostructures [].
Q3: What spectroscopic techniques are used to characterize W2C?
A3: Researchers utilize X-ray diffraction (XRD) to identify W2C and differentiate it from other tungsten carbide phases like WC [, , ]. Transmission electron microscopy (TEM) provides insights into the morphology and microstructure of W2C nanoparticles [, , ].
Q4: How does the carbon support influence the performance of W2C in catalytic applications?
A4: The choice of carbon support significantly impacts W2C catalyst activity and selectivity. For instance, in stearic acid hydrodeoxygenation, W2C supported on activated carbon showed different product distributions compared to W2C on carbon nanofibers or carbon-covered alumina []. These differences are attributed to variations in acidity, pore size, and the ratio of acidic to metallic sites on the different supports.
Q5: How stable is W2C at high temperatures?
A5: W2C exhibits high-temperature stability, making it suitable for applications involving elevated temperatures, such as cutting tools and wear-resistant parts [, , ].
Q6: What are some promising catalytic applications of W2C?
A6: W2C displays potential in various catalytic reactions, including: * Hydrogen evolution reaction (HER): W2C nanoparticles have demonstrated efficacy as electrocatalysts for HER in both acidic and alkaline electrolytes [, , , ]. * Hydrodeoxygenation: W2C catalysts show promise for converting stearic acid into hydrocarbons, a crucial step in biofuel production []. * Electrocatalytic carbon dioxide reduction reaction: W2C exhibits potential for converting carbon dioxide into valuable chemicals [].
Q7: How does the performance of W2C compare to platinum-based catalysts in fuel cell applications?
A7: While W2C alone may show lower electrocatalytic activity than platinum for methanol and hydrogen oxidation [], it offers high resistance to CO poisoning. Combining W2C with a small amount of platinum can enhance its activity while retaining its CO tolerance, making it a potential alternative to traditional platinum-ruthenium catalysts [].
Q8: How does the synthesis method affect the catalytic activity of W2C?
A8: Different synthesis methods yield W2C with varying properties, impacting its catalytic performance. For example, W2C synthesized via a plasma dynamic method can have a higher purity and smaller crystallite size, potentially leading to enhanced catalytic activity [].
Q9: Have there been any computational studies on the properties of W2C?
A9: Yes, first-principles calculations have been used to predict the properties of two-dimensional W2C monolayers, including their potential for lithium storage []. Such simulations can guide the development of W2C-based materials for energy storage applications.
Q10: How does the presence of a carbon shell influence the stability and durability of W2C nanostructures?
A10: Encapsulating WN-W2C nanocomposites within a nitrogen-doped carbon shell enhances their durability and long-term performance as electrocatalysts for HER []. The carbon shell protects the active components from degradation and aggregation, improving their stability over extended operational periods.
Q11: What are the environmental considerations associated with W2C production and use?
A11: While W2C itself might pose minimal environmental risk, its production involves high-temperature processes and potentially hazardous precursors []. Assessing the life cycle environmental impact of W2C, including mining, synthesis, use, and disposal, is crucial for its sustainable development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



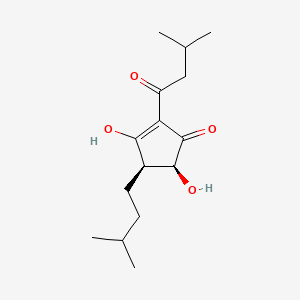
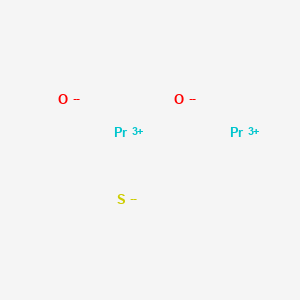
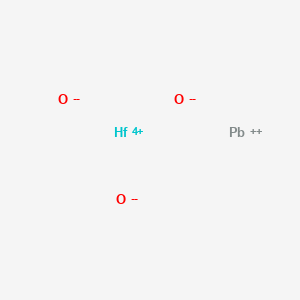
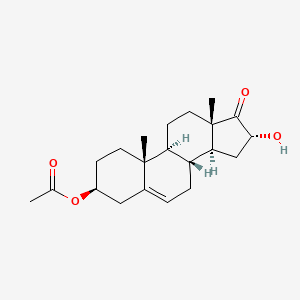
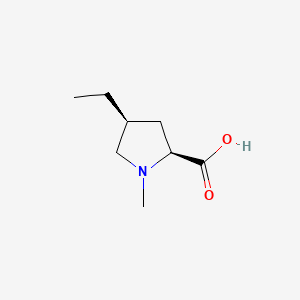

![4-[(1H-Perimidin-6-YL)amino]phenol](/img/structure/B576598.png)




